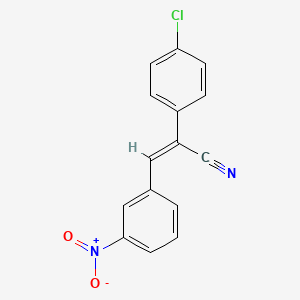

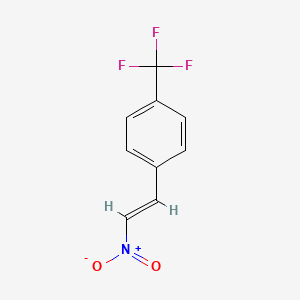

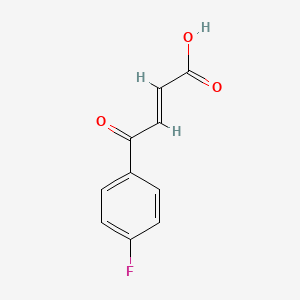

![molecular formula C8H8N4O3 B1300185 (7-羟基-5-甲基-[1,2,4]三唑并-[1,5-a]嘧啶-2-基)-乙酸 CAS No. 99951-00-5](/img/structure/B1300185.png)

(7-羟基-5-甲基-[1,2,4]三唑并-[1,5-a]嘧啶-2-基)-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl-acetic acid, is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold. This class of compounds is known for its diverse biological activities and potential pharmaceutical applications. The papers provided discuss various derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is well-documented in the literature. For instance, the synthesis of triorganotin(IV) complexes of a related compound was achieved by reacting the amino acid with organotin(IV) hydroxides or oxides in refluxing methanol . Another study reported the condensation of 4-hydroxy-6-methyl pyran-2-one with 3-amino-1,2,4-triazole in refluxing alcohol to afford various methylated triazolopyrimidines . Additionally, a supercritical carbon dioxide method was used to synthesize 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of an antiviral drug .

Molecular Structure Analysis

The molecular structure of these compounds is often determined using single-crystal X-ray diffraction, as seen in the study of a methoxy-methyl-pyridinyl-dihydro-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine . Theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods complement these experimental techniques . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives varies depending on the substituents and reaction conditions. Cyclocondensation reactions are common, as seen with the formation of isoxazolo and pyrazolo derivatives from the reaction of a triazolopyrimidine with hydroxylamine or hydrazine . The antimicrobial activities of some of these compounds have been attributed to their ability to interact with bacterial enzymes or cell walls .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. Spectroscopic techniques such as FT-IR, NMR, and UV-Vis are used to characterize these compounds . Theoretical studies, including HOMO-LUMO analysis and Molecular Electrostatic Potential (MEP) mapping, provide insights into the electronic properties and potential reactivity of these molecules . Additionally, molecular docking studies suggest that some derivatives may serve as inhibitors for cancer treatment due to their ability to bind to protein active sites .

科学研究应用

化学反应和结构研究

- 7-羟基-5-甲基-[1,2,4]三唑并-[1,5-a]嘧啶-2-基-乙酸参与了 s-三唑并[4,3-c]嘧啶的合成及其重排为 s-三唑并[1,5-c]嘧啶 (Brown & Nagamatsu, 1978)。

- 它还用于合成 5-芳基-7-甲基-4,5,6,7-四氢[1, 2, 4]三唑并[1,5-a]嘧啶-7-醇,表现出抗菌和抗真菌活性 (Komykhov 等,2017)。

药物研究

- 该化合物一直是创建各种药理活性分子的关键中间体,包括具有抗病毒特性的分子 (Baklykov 等,2019)。

- 它在开发 Cu(II) 配位配合物中发挥了重要作用,该配合物显示出有希望的抗氧化特性 (Chkirate 等,2020)。

晶体学和光谱学

- 该化合物的晶体结构已经阐明,有助于理解杂环化学及其在生物和环境领域的潜在应用 (Fettouhi 等,1996)。

- 7-芳基-5-甲基-和 5-芳基-7-甲基-2-氨基-[1,2,4]三唑并[1,5-a]嘧啶的合成也已开发,对制备生物活性化合物具有重要意义 (Massari 等,2017)。

抗菌和抗肿瘤活性

- 该化合物的各种衍生物已被合成并测试其抗菌和抗肿瘤活性,为药物研究做出了重大贡献 (Riyadh, 2011)。

- 该化合物已被用于合成具有在开发新疗法中潜在应用的杂环系统 (Stanovnik 等,1990)。

安全和危害

未来方向

属性

IUPAC Name |

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c1-4-2-6(13)12-8(9-4)10-5(11-12)3-7(14)15/h2H,3H2,1H3,(H,14,15)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAFFDYYFREHLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351673 |

Source

|

| Record name | SBB027953 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid | |

CAS RN |

99951-00-5 |

Source

|

| Record name | SBB027953 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

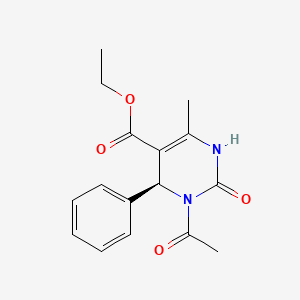

![2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide](/img/structure/B1300107.png)

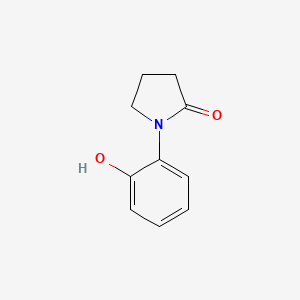

![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)

![4-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300155.png)